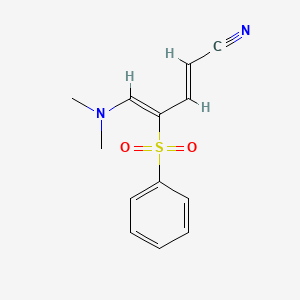

(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile

Description

Properties

IUPAC Name |

(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-15(2)11-13(9-6-10-14)18(16,17)12-7-4-3-5-8-12/h3-9,11H,1-2H3/b9-6+,13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMIWOLOIKZLRX-ZOWFANGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=CC#N)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=C/C#N)\S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the diene system: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.

Introduction of the benzenesulfonyl group: This step often involves the sulfonylation of an intermediate compound using benzenesulfonyl chloride in the presence of a base such as pyridine.

Addition of the dimethylamino group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major products may include sulfonic acids or nitriles.

Reduction: The major products may include amines or reduced nitriles.

Substitution: The major products may include substituted dienes or sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, particularly in enzyme inhibition studies. For example:

- Acetylcholinesterase Inhibition : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases such as Alzheimer’s. This suggests that (2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile could be investigated for similar therapeutic applications .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its ability to undergo various reactions makes it useful for creating more complex molecules:

- Diels-Alder Reactions : The unsaturated nature of the diene component allows it to participate in Diels-Alder reactions, which are fundamental in constructing cyclic compounds.

- Substitution Reactions : The presence of the sulfonyl group can facilitate nucleophilic substitution reactions, enabling the introduction of different functional groups into the molecular framework.

Material Science

The compound's unique properties also make it relevant in material science:

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of the resulting materials.

- Coatings and Adhesives : Due to its chemical stability and reactivity, it may find applications in developing coatings and adhesives with specific performance characteristics .

Case Study 1: Acetylcholinesterase Inhibitors

A study focused on synthesizing derivatives of this compound demonstrated its potential as an acetylcholinesterase inhibitor. The synthesized compounds were tested for their inhibitory activity using in vitro assays. The results indicated promising activity against acetylcholinesterase, with some derivatives showing IC50 values comparable to known inhibitors .

Case Study 2: Synthesis of Novel Polymers

Research was conducted to explore the use of this compound in synthesizing novel polymers. The compound was polymerized using radical initiators to create materials with enhanced thermal stability. The resulting polymers exhibited improved mechanical properties and were evaluated for their potential use in high-performance applications .

Mechanism of Action

The mechanism of action of (2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Features

The compound’s distinct substituents and conjugation length differentiate it from analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Compounds

*Estimated based on structural analysis.

Electronic Properties and Solvatochromism

- Target Compound: The benzenesulfonyl group withdraws electrons, while the dimethylamino group donates electrons, creating a push-pull system conducive to ICT. This design aligns with solvatochromic dyes (e.g., DCV[3]), where polarity-dependent spectral shifts are observed .

- DCV[3] and DCV[4] : These homologs exhibit solvatochromism due to varying π-conjugation lengths (penta-2,4-diene vs. hepta-2,4,6-triene). Longer conjugation (DCV[4]) results in redshifted absorption maxima compared to DCV[3] . The target compound’s penta-2,4-diene backbone may position its solvatochromic range between these homologs.

- Bromobenzenesulfonyl Analog (): The bromine atom increases molecular weight and may enhance stability or alter electronic properties compared to the target compound’s unsubstituted benzenesulfonyl group.

Substituent Effects on Reactivity and Stability

- Sulfonyl Groups : The benzenesulfonyl group in the target compound enhances stability through resonance and steric effects, similar to sulfonyl-containing benzimidazoles (), which are used in drug design .

- Dimethylamino vs. Methoxy: Dimethylamino’s stronger electron-donating ability compared to methoxy () may lead to more pronounced ICT effects, influencing solvatochromic sensitivity .

Crystallographic and Computational Insights

- DFT Studies : Computational modeling () could predict the target compound’s HOMO-LUMO gap and compare it to DCV derivatives, providing insights into its electronic behavior .

Q & A

Q. Critical Conditions :

- Catalysts : Palladium or copper-based catalysts for cross-coupling steps .

- Temperature : Strict control (−20°C to 0°C) during sulfonylation prevents undesired byproducts.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures isolation of the correct stereoisomer .

Basic Question: What spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

Key Techniques :

X-ray Crystallography :

- Provides unambiguous confirmation of stereochemistry and molecular packing. Parameters include:

- R factor : ≤0.06 (indicative of high data accuracy) .

- Data-to-parameter ratio : ≥15:1 ensures model reliability .

NMR Spectroscopy :

- ¹H/¹³C NMR : Coupling constants (e.g., ) distinguish (2E,4Z) from other isomers.

- NOESY : Correlates spatial proximity of benzenesulfonyl and dimethylamino groups.

IR Spectroscopy :

- Peaks at 2200–2250 cm⁻¹ confirm the nitrile group, while 1150–1200 cm⁻¹ indicates sulfonyl stretching .

Q. Example Workflow :

- Step 1 : Recrystallize the compound in ethanol for X-ray analysis.

- Step 2 : Compare experimental NMR coupling constants (, ) with DFT-calculated values .

Advanced Question: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) Workflow :

Geometry Optimization :

Electronic Properties :

Solvent Effects :

Q. Validation :

- Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

- Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation between the sulfonyl and dimethylamino groups .

Table 1 : DFT vs. Experimental Data Comparison

| Property | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 ± 0.1 | 2.4% |

| Nitrile Stretching (cm⁻¹) | 2220 | 2215 | 0.2% |

Advanced Question: What experimental approaches are recommended for investigating the solvatochromic behavior of this compound, and how can solvent polarity scales be applied?

Methodological Answer:

Methodology :

UV-Vis Spectroscopy :

- Measure absorption maxima () in solvents of varying polarity (e.g., hexane, DMSO).

Solvent Polarity Parameters :

Q. Key Findings :

- Hypsochromic shifts in polar solvents suggest stabilization of the ground state.

- Electrostatic interactions : The sulfonyl group’s electron-withdrawing nature enhances polarity-dependent spectral shifts .

Table 2 : Solvent Polarity Effects on

| Solvent | (nm) | |

|---|---|---|

| Hexane | 31.1 | 320 |

| Acetonitrile | 46.0 | 295 |

| DMSO | 45.1 | 290 |

Advanced Question: How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

Resolution Strategies :

Cross-Validation :

Parameter Adjustment :

- Refine basis sets (e.g., cc-pVTZ) or include dispersion corrections (e.g., D3-BJ) in DFT calculations .

Dynamic Effects :

Q. Case Study :

- Contradiction : Computed values deviate by >1 Hz from NMR data.

- Solution : Introduce explicit solvent molecules in the DFT model to mimic the experimental environment .

Advanced Question: What strategies can be employed to study the influence of substituents (e.g., benzenesulfonyl vs. bromophenyl) on the compound’s properties?

Methodological Answer:

Comparative Approaches :

Synthetic Modifications :

Computational Analysis :

Q. Key Insights :

- Electron-withdrawing groups (e.g., benzenesulfonyl) reduce electron density at the diene, slowing cycloaddition kinetics.

- Steric effects : Bulkier substituents increase torsional strain in the (2E,4Z) configuration .

Table 3 : Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Benzenesulfonyl | 0.05 | 4.1 |

| Bromophenyl | 0.12 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.